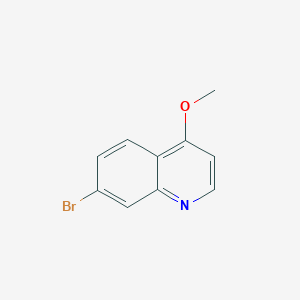

7-Bromo-4-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSFJOSQRAIZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670377 | |

| Record name | 7-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065092-89-8 | |

| Record name | 7-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-4-methoxyquinoline

Abstract

7-Bromo-4-methoxyquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a core component of numerous pharmaceuticals and functional materials, and specific substitutions, such as bromo and methoxy groups, can critically modulate a molecule's biological activity and physicochemical properties. This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound from commercially available starting materials. We will delve into the causality behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and outline a rigorous characterization workflow to validate the final product's identity and purity. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this and structurally related compounds.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a strategic, three-step sequence. This approach ensures high regioselectivity and provides robust, scalable intermediates. The core logic is to first construct the foundational 7-bromo-4-hydroxyquinoline ring system, followed by functional group interconversions to arrive at the target molecule.

The chosen pathway is as follows:

-

Cyclization: A Conrad-Limpach reaction between 3-bromoaniline and a diethyl malonate derivative to form the 7-bromo-4-hydroxyquinoline core. This classic reaction is highly reliable for constructing 4-hydroxyquinolines.[1]

-

Chlorination: Conversion of the 4-hydroxy group to a more reactive 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as the hydroxyl group is a poor leaving group for direct nucleophilic substitution.

-

Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by a methoxide anion to yield the final this compound.

This strategy is superior to attempting a Skraup synthesis, which often requires harsh, oxidative conditions and can lead to complex product mixtures when using substituted anilines.[2][3] The Conrad-Limpach approach offers better control and predictability.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for clarity, safety, and reproducibility.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This step utilizes the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester (or in this case, a malonic ester), followed by high-temperature thermal cyclization.[1]

-

Materials:

-

3-Bromoaniline

-

Diethyl malonate

-

Diphenyl ether (or Dowtherm A) as a high-boiling solvent

-

Ethanol

-

-

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl malonate. Heat the mixture at 140-150 °C for 2-3 hours. Ethanol will be evolved during this stage. The progress can be monitored by observing the cessation of ethanol distillation. This forms the intermediate diethyl (3-bromophenylamino)methylenemalonate.

-

Cyclization: In a separate flask suitable for high-temperature reactions, heat diphenyl ether to approximately 250 °C.

-

Slowly add the crude intermediate from the previous step to the hot diphenyl ether. The addition should be controlled to maintain the temperature and manage the evolution of ethanol.

-

Maintain the reaction mixture at 250 °C for 30-60 minutes after the addition is complete.

-

Allow the mixture to cool to below 100 °C. The product, 7-Bromo-4-hydroxyquinoline, will precipitate.

-

Work-up: Dilute the cooled mixture with hexane or toluene to further precipitate the product and dissolve the solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with hexane and then with ethanol to remove residual diphenyl ether and unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield a pure, off-white solid.

-

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

The hydroxyl group of the quinolinol is converted to a chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.

-

Materials:

-

7-Bromo-4-hydroxyquinoline (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF, catalytic amount)

-

Dioxane (optional, as solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), add 7-Bromo-4-hydroxyquinoline.

-

Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents. A few drops of DMF can be added to catalyze the reaction. The reaction can also be run in a solvent like dioxane.[4]

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

The product will precipitate as a solid. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 7-Bromo-4-chloroquinoline, is typically obtained as a light yellow or tan solid.[4]

-

Step 3: Synthesis of this compound

This final step is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride at the C4 position. The electron-withdrawing nitrogen atom in the quinoline ring facilitates this reaction.

-

Materials:

-

7-Bromo-4-chloroquinoline (from Step 2)

-

Sodium methoxide (NaOCH₃), either as a solid or as a solution in methanol

-

Anhydrous Methanol (as solvent)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

-

Procedure:

-

Reaction Setup: Dissolve 7-Bromo-4-chloroquinoline in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Add a slight excess (1.1 to 1.5 equivalents) of sodium methoxide to the solution.

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting residue in dichloromethane or ethyl acetate and wash with water to remove any remaining sodium salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound as a solid.

-

Characterization and Data Analysis

Rigorous characterization is essential to confirm the successful synthesis of the target compound and to assess its purity. A combination of spectroscopic and physical methods should be employed.

Caption: Workflow for the analytical characterization of the final product.

Summary of Expected Analytical Data

The following table summarizes the expected characterization data for this compound.[5]

| Analysis | Technique | Expected Result / Observation |

| Molecular Formula | - | C₁₀H₈BrNO |

| Molecular Weight | - | 238.08 g/mol |

| Physical Appearance | Visual | White to off-white solid |

| Melting Point | Melting Point Apparatus | To be determined experimentally; sharp range indicates high purity. |

| ¹H NMR | NMR (e.g., 400 MHz, CDCl₃) | ~8.7 ppm (d, 1H): H2 proton. ~8.2 ppm (d, 1H): H8 proton. ~8.1 ppm (d, 1H): H5 proton. ~7.6 ppm (dd, 1H): H6 proton. ~6.8 ppm (d, 1H): H3 proton. ~4.1 ppm (s, 3H): Methoxy (-OCH₃) protons. |

| ¹³C NMR | NMR (e.g., 100 MHz, CDCl₃) | ~163 ppm: C4 (attached to -OCH₃). ~152 ppm: C2. ~150 ppm: C8a. ~132 ppm: C6. ~129 ppm: C8. ~125 ppm: C5. ~122 ppm: C4a. ~120 ppm: C7 (attached to Br). ~100 ppm: C3. ~56 ppm: Methoxy carbon (-OCH₃). |

| Mass Spectrometry | ESI-MS or EI-MS | [M+H]⁺: 237.98 / 239.98. Characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| IR Spectroscopy | FT-IR (KBr pellet or ATR) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch (-OCH₃). ~1620, 1580, 1500 cm⁻¹: C=C and C=N aromatic ring stretches. ~1250 cm⁻¹: Aryl C-O stretch. ~550-650 cm⁻¹: C-Br stretch. |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The predicted values are based on the analysis of structurally similar compounds.[6][7][8][9]

Interpretation of Spectroscopic Data

-

¹H NMR: The proton spectrum is the most powerful tool for confirming the structure. The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient quinoline ring system. The presence of a sharp singlet at ~4.1 ppm integrating to three protons is definitive evidence of the methoxy group. The distinct splitting patterns (doublets and double-doublets) for the aromatic protons allow for the unambiguous assignment of the 7-bromo substitution pattern.

-

¹³C NMR: The carbon spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule, confirming the overall carbon framework. The chemical shift of C4 will be significantly upfield compared to its chloro-precursor due to the electron-donating nature of the methoxy group.

-

Mass Spectrometry: The mass spectrum provides unequivocal proof of the molecular weight. The most critical diagnostic feature is the isotopic cluster for the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 237.98 and 239.98 for [M+H]⁺), which is a classic signature for a monobrominated compound.

-

IR Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. The absence of a broad O-H stretch (around 3200-3400 cm⁻¹) confirms the complete conversion of the 7-bromo-4-hydroxyquinoline intermediate. The presence of strong bands for the C-O ether linkage and the characteristic aromatic stretches further supports the final structure.

Conclusion

This guide has detailed a robust and logical multi-step synthesis for this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical building block with a high degree of purity. The causality-driven approach, from the initial Conrad-Limpach cyclization to the final nucleophilic substitution, provides a framework that can be adapted for the synthesis of other substituted quinoline derivatives. The comprehensive analytical workflow ensures that the final product is structurally validated and suitable for subsequent applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. 7-BROMO-4-CHLOROQUINOLINE | 75090-52-7 [chemicalbook.com]

- 5. This compound | 1065092-89-8 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-methoxyquinoline

This guide provides a comprehensive technical overview of 7-Bromo-4-methoxyquinoline, a halogenated quinoline derivative with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical properties, synthetic pathways, and chemical reactivity. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective utilization of this versatile chemical scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. This compound, with a bromine atom at the 7-position and a methoxy group at the 4-position, presents two key functional handles for synthetic diversification, making it a valuable building block for creating libraries of novel compounds.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, and its fundamental properties are summarized below. While exhaustive experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related analogues and established chemical principles.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1065092-89-8 | |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not experimentally reported. For comparison, the related 7-bromo-2-methoxy-4-methylquinoline melts at 58-60 °C, while the isomeric 7-Bromo-3-methoxyisoquinoline has a melting point of 120-125 °C.[3][4] | |

| Boiling Point | Not experimentally reported. | |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and chlorinated solvents. This is consistent with related bromo-substituted quinolines.[4][5] | |

| pKa | Not experimentally reported. The quinoline nitrogen provides a basic site. | |

| Storage | Store at 4°C. |

Synthesis and Characterization

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 7-bromo-4-hydroxyquinoline. This pathway leverages a classic chlorination followed by a nucleophilic substitution, which are robust and well-documented transformations in heterocyclic chemistry.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step is the conversion of the 4-hydroxyl group into a more reactive 4-chloro group. The subsequent step involves the nucleophilic displacement of the chloride with a methoxide source.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar quinoline systems and provide a reliable framework for laboratory synthesis.[6][7]

Protocol 1: Synthesis of 7-Bromo-4-chloroquinoline (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-bromo-4-hydroxyquinoline (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with ice water and extracting with ethyl acetate.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a round-bottom flask, dissolve 7-bromo-4-chloroquinoline (1.0 eq) in anhydrous methanol.

-

Reagent Addition: To this solution, add a solution of sodium methoxide (NaOMe, 1.5-2.0 eq) in methanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The spectrum should exhibit distinct signals for the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For comparison, the aromatic protons of 7-bromoquinoline appear between δ 7.3 and 8.9 ppm.[8] The methoxy protons are expected to appear as a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals, corresponding to the quinoline ring and the methoxy group. The carbon attached to the bromine will be in the range of δ 115-125 ppm, while the carbon bearing the methoxy group will be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 237 and 239 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring and the methyl group, C=C and C=N stretching vibrations for the quinoline core, and a strong C-O stretching band for the methoxy ether linkage.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for further chemical modification.

Reactions at the 7-Position (C-Br Bond)

The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Protocol 3: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 7-aryl-4-methoxyquinoline derivative.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactions at the 4-Position (C-O Bond)

The 4-methoxy group can undergo ether cleavage under strong acidic conditions (e.g., HBr) to yield the corresponding 7-bromo-4-hydroxyquinoline.[9] This transformation can be useful if the hydroxyl functionality is desired for subsequent reactions or as a final product feature.

Potential Biological Significance

While specific biological data for this compound is not extensively documented, the quinoline scaffold is a well-established pharmacophore. Derivatives have shown promise as:

-

Anticancer Agents: By inhibiting various kinases and other enzymes crucial for cancer cell proliferation.[10]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[2]

-

Anti-inflammatory Agents: Modulating inflammatory pathways.[2]

The ability to easily diversify this compound via cross-coupling reactions makes it an excellent starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents in these and other disease areas.

Conclusion

This compound is a strategically functionalized heterocyclic compound that holds considerable promise as a versatile building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic pathway, and key chemical transformations. By leveraging the protocols and insights presented herein, researchers can effectively synthesize, characterize, and derivatize this compound to advance their research and development objectives.

References

- 1. 7-Bromo-4-hydroxyquinoline AldrichCPR 82121-06-0 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Bromoquinoline(4965-36-0) 1H NMR spectrum [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 1065092-89-8|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectral Analysis of 7-Bromo-4-methoxyquinoline

This guide provides an in-depth analysis of the spectral data for 7-Bromo-4-methoxyquinoline, a compound of interest for researchers, scientists, and professionals in drug development. The document offers a comprehensive examination of its mass spectrometry and nuclear magnetic resonance (NMR) spectral characteristics, grounded in established scientific principles. The methodologies and interpretations presented herein are designed to serve as a practical reference for the structural elucidation of this and similar quinoline derivatives.

Introduction

This compound is a halogenated derivative of 4-methoxyquinoline. The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom and a methoxy group to the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Accurate structural characterization through spectral analysis is paramount for its application in drug discovery and development. This guide will detail the expected mass spectrometry and NMR spectral data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure

The structure of this compound, with the IUPAC numbering of the quinoline ring, is presented below. This numbering system will be used for the assignment of spectral data.

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Potent and Selective BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a pivotal molecule in the landscape of targeted cancer therapy. While the initial query referenced CAS number 1065092-89-8, which corresponds to 7-Bromo-4-methoxyquinoline, the context of the request for an in-depth guide for drug development professionals strongly indicates a focus on a clinically and mechanistically significant compound.[1][2][3] Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases, fits this description and is often referred to by its developmental code, GSK2118436.[4][5][6] This guide will delve into the core properties, structure, mechanism of action, and experimental considerations for Dabrafenib, providing a critical resource for researchers in oncology and medicinal chemistry.

Core Compound Identification and Properties

Dabrafenib is a targeted anticancer agent that has demonstrated significant clinical efficacy, particularly in the treatment of metastatic melanoma.[5][7] It is most commonly utilized as its mesylate salt, Dabrafenib mesylate.

Chemical Structure and Nomenclature

-

IUPAC Name: N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[8]

-

Synonyms: GSK2118436, Tafinlar®[4]

-

CAS Number: 1195765-45-7 (Dabrafenib), 1195768-06-9 (Dabrafenib mesylate)[4][8]

Physicochemical Properties

A summary of the key physicochemical properties of Dabrafenib mesylate is presented in the table below. These properties are crucial for formulation development and understanding the drug's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C24H24F3N5O5S3 | [4][8] |

| Molecular Weight | 615.7 g/mol | [4][8] |

| Appearance | White to slightly colored solid | [7] |

| Solubility | Soluble in DMSO. Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. | [4][7] |

| pKa | 6.6, 2.2, -1.5 | [7] |

| Storage | Store at -20°C | [4] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent inhibitor of the BRAF serine-threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway). This pathway plays a central role in regulating cell growth, proliferation, and survival.

The Role of BRAF in Cancer

Mutations in the BRAF gene are among the most common genetic alterations in human cancers. The most frequent mutation is a substitution at codon 600, typically a valine to glutamic acid substitution (V600E). This mutation constitutively activates the BRAF kinase, leading to uncontrolled downstream signaling and tumor growth.

Selective Inhibition by Dabrafenib

Dabrafenib is designed to selectively target and inhibit the activity of mutated BRAF, particularly the BRAF V600E mutant.[5] By binding to the ATP-binding site of the mutated kinase, Dabrafenib prevents the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a shutdown of the aberrant signaling cascade. The result is the inhibition of tumor cell proliferation and induction of apoptosis.[4]

Figure 1: Simplified schematic of the MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

In Vitro and In Vivo Efficacy

Extensive preclinical studies have demonstrated the potent and selective antitumor activity of Dabrafenib.

Cellular Assays

Dabrafenib exhibits potent inhibitory activity in cell lines harboring the BRAF V600E mutation. For instance, in BRAF V600E-driven melanoma cell lines such as SKMEL28 and A375P F11, Dabrafenib has shown IC50 values of 3 nM and 8 nM, respectively, for cell proliferation.[5][6] In contrast, it has a minimal effect on wild-type BRAF cells, highlighting its selectivity.[5][6]

Xenograft Models

In vivo studies using xenograft models have corroborated the in vitro findings. Oral administration of Dabrafenib to mice bearing BRAF V600E human melanoma tumors resulted in a dose-dependent inhibition of tumor growth.[5][6] Notably, at higher doses, complete tumor regression was observed in a significant percentage of treated animals.[6]

Experimental Protocols

The following provides a generalized framework for key experiments involving Dabrafenib. Researchers should adapt these protocols based on their specific cell lines, animal models, and experimental objectives.

In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines.

Workflow:

Figure 2: Workflow for an in vitro cell proliferation assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., A375P F11 melanoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of Dabrafenib in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Dabrafenib. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Proliferation Assessment: Add a proliferation reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to confirm the on-target effect of Dabrafenib by measuring the phosphorylation of ERK, a downstream effector of BRAF.

Workflow:

Figure 3: Workflow for Western blot analysis of ERK phosphorylation.

Step-by-Step Methodology:

-

Cell Treatment: Culture cells to a suitable confluency and treat them with Dabrafenib at various concentrations for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK to ensure equal protein loading.

-

Analysis: Quantify the band intensities and express the level of p-ERK relative to total ERK.

Drug Development Considerations

Dabrafenib has been approved by the FDA for the treatment of BRAF V600E mutation-positive metastatic melanoma, both as a single agent and in combination with the MEK inhibitor, Trametinib.[4]

Combination Therapy

The combination of Dabrafenib with a MEK inhibitor like Trametinib has shown improved efficacy compared to Dabrafenib monotherapy. This is due to the dual blockade of the MAPK pathway, which can help to overcome or delay the onset of acquired resistance.

Resistance Mechanisms

As with other targeted therapies, acquired resistance to Dabrafenib is a significant clinical challenge. Mechanisms of resistance can include the reactivation of the MAPK pathway through various means, such as mutations in NRAS or MEK, or the activation of bypass signaling pathways.

Conclusion

Dabrafenib is a cornerstone in the treatment of BRAF-mutant cancers. Its high potency and selectivity for the mutated kinase have translated into significant clinical benefits for patients. A thorough understanding of its mechanism of action, preclinical and clinical data, and the experimental methodologies to evaluate its effects are essential for researchers and drug development professionals working to further advance the field of targeted cancer therapy.

References

- 1. 1065092-89-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 2. Quinolines- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 3. Page loading... [guidechem.com]

- 4. apexbt.com [apexbt.com]

- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The quinoline scaffold, a simple fusion of a benzene ring and a pyridine ring, represents one of the most significant heterocyclic systems in drug discovery.[1][2] This bicyclic aromatic compound is not merely a synthetic curiosity; it is a privileged structure found in a wide array of natural products, most notably the antimalarial alkaloid quinine and the anticancer agent camptothecin, both of which have profoundly influenced modern medicine.[3] The synthetic versatility of the quinoline nucleus, accessible through classic reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses, allows for precise structural modifications, enabling the optimization of its biological effects.[4][5]

This inherent adaptability has led to the development of quinoline derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4][6] Its ability to interact with diverse biological targets, from enzymes to nucleic acids, has solidified its status as a cornerstone in the development of therapeutic agents. This guide provides a technical overview of the principal biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The development of quinoline-based anticancer agents is one of the most fruitful areas of research, with several derivatives approved for clinical use.[2][4][7] Their efficacy stems from the ability to interfere with multiple, critical pathways essential for tumor growth and survival.[2]

Mechanisms of Action

A. Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases are key regulators of cellular processes like proliferation, differentiation, and angiogenesis; their aberrant activation is a hallmark of many cancers.[8] Several quinoline-based drugs function as potent multi-kinase inhibitors.[8][9] For instance, Lenvatinib inhibits vascular endothelial growth factor receptors (VEGFRs), while Cabozantinib targets both VEGFR and mesenchymal-epithelial transition factor (c-Met).[8] Bosutinib is a dual inhibitor of Src and Abl kinases used in treating chronic myelogenous leukemia.[8][10] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing phosphorylation and blocking downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, thereby arresting cell proliferation and angiogenesis.[8]

B. Inhibition of DNA Topoisomerases

Topoisomerases are enzymes that resolve topological stress in DNA during replication and transcription.[10] Many quinoline compounds, inspired by the natural product camptothecin, function as topoisomerase inhibitors.[3][10] They act by intercalating into the DNA and stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand.[2] This prevents the re-ligation of the DNA strand, leading to the accumulation of single or double-strand breaks, which triggers cell cycle arrest and apoptosis.[10][11]

C. Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division.[4] Certain substituted quinolines have been shown to inhibit tubulin polymerization.[10] By binding to the colchicine-binding site on β-tubulin, they prevent the formation of microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis and exerting a powerful antimitotic effect.[10][11]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinolines is highly dependent on their substitution patterns.

-

2- and 4-Positions: 2,4-disubstituted quinolines are a particularly potent class of anticancer agents.[2] Aniline-containing moieties at the 4-position are common in EGFR inhibitors.[8]

-

7-Position: Bulky alkoxy substituents at the C-7 position have been shown to be beneficial for antiproliferative activity.[12]

-

Hybrid Molecules: Hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has been a successful strategy to develop multi-target agents with enhanced potency.[13]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinoline derivatives against common human cancer cell lines.

| Compound Class | Substitution Pattern | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Thiophene Hybrid | 2-(Thiophen-2-yl)quinoline | Breast (MCF-7) | 28.36 | [1] |

| 4-Aminoquinoline | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Multiple Human Lines | < 1.0 | [12] |

| Quinoline-Sulfonamide | 8-Methoxyquinoline-5-sulfonamide derivative | Melanoma (C-32) | 10.15 | [14] |

| Pyrimido-quinoline | - | Leukemia (K-562, HL-60) | 0.09 - 0.42 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effect of quinoline compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimalarial Activity: A Legacy of Heme Detoxification Inhibition

The history of quinolines in medicine is inextricably linked to the fight against malaria, starting with the isolation of quinine from cinchona bark.[3][15] This class of drugs remains a critical tool, particularly the 4-aminoquinoline derivatives like chloroquine.[16]

Mechanism of Action

Malaria parasites, residing within human red blood cells, digest host hemoglobin for nutrients. This process releases large quantities of heme, which is toxic to the parasite.[17][18] To protect itself, the parasite detoxifies the heme by polymerizing it into a stable, inert biocrystal called hemozoin within its acidic digestive vacuole.[19]

Quinoline antimalarials are weak bases. They freely diffuse into the parasite and become protonated and trapped within the acidic digestive vacuole, reaching concentrations thousands of times higher than in the surrounding plasma.[17] Here, they interfere with heme detoxification by binding to heme and capping the growing faces of the hemozoin crystal.[18] This inhibition of polymerization leads to the accumulation of toxic, free heme, which damages parasite membranes and leads to its death.[17][19]

Mechanisms of Resistance

Resistance to drugs like chloroquine is a major clinical challenge. It is primarily associated with mutations in genes like the P. falciparum chloroquine resistance transporter (PfCRT), which leads to an increased efflux of the drug from the digestive vacuole, lowering its concentration at the site of action.[16][17]

Quantitative Data: In Vitro Antiplasmodial Activity

The efficacy of quinoline antimalarials varies significantly between drug-sensitive and drug-resistant parasite strains.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 (Sensitive) | 10 - 20 | [16] |

| Chloroquine | K1 (Resistant) | 300 - 400 | [16] |

| Ferroquine | Multi-drug Resistant | ~25 | [16] |

| Quinine-Quinolone Hybrid | Sensitive | 12 - 207 | [16] |

Antimicrobial Activity: Targeting Bacterial DNA Replication

Synthetic quinolones, and particularly their fluoro-substituted derivatives (fluoroquinolones), are a clinically vital class of broad-spectrum antibiotics.[20]

Mechanism of Action

Quinolones are bactericidal agents that selectively target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[20]

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is essential for relieving torsional strain during replication.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones inhibit the ligase function of these enzymes, trapping them in a complex with cleaved DNA.[20] This results in the accumulation of permanent double-strand breaks in the bacterial chromosome, which rapidly triggers cell death.[20]

Generations and Spectrum of Activity

The clinical utility of quinolones has evolved through generations, largely defined by their spectrum of activity.

-

First Generation (e.g., Nalidixic acid): Narrow spectrum, effective mainly against Gram-negative enteric bacteria.[20]

-

Second Generation (e.g., Ciprofloxacin): The addition of a fluorine atom at C-6 dramatically increased potency and expanded the spectrum to include some Gram-positive bacteria and Pseudomonas aeruginosa.[20]

-

Third & Fourth Generations (e.g., Levofloxacin, Moxifloxacin): Further modifications enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae) and anaerobic organisms.[20]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | M. tuberculosis MIC (µg/mL) | Reference |

| Hydroxyimidazolium Hybrid 7b | 2 | >50 | 10 | [21] |

| Quinolone Derivative 11 | 6.25 | >100 | N/A | [22] |

| Bedaquiline | N/A | N/A | 0.03-0.12 | [21] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard for antimicrobial susceptibility testing.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinoline compound in MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final volume is typically 100-200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[23]

Anti-inflammatory Activity

The quinoline scaffold is also a promising template for developing novel anti-inflammatory agents.[24][25] This activity is attributed to the inhibition of key enzymes and pathways involved in the inflammatory response.

Mechanisms of Action

-

Enzyme Inhibition: Certain quinoline derivatives have been shown to inhibit pro-inflammatory enzymes such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[24]

-

NF-κB Pathway Inhibition: Some compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many inflammatory genes and cytokines.[26] The compound cryptolepine, an indoloquinoline, has been shown to reduce nitric oxide production and NF-κB DNA binding upon inflammatory stimulation.[26]

The structure-activity relationship is critical; for example, quinolines with a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[24]

Conclusion and Future Outlook

The quinoline nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to drugs that combat some of humanity's most significant diseases. Its synthetic tractability allows for fine-tuning of its properties to target a wide array of biological macromolecules with high specificity and potency.

Future research will likely focus on several key areas:

-

Combating Drug Resistance: Designing novel quinoline derivatives and hybrids that can evade existing resistance mechanisms, particularly in malaria and bacterial infections, is a top priority.[16]

-

Multi-Target Agents: The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores to hit multiple targets simultaneously offers a promising strategy for complex diseases like cancer.[13]

-

Optimizing Pharmacokinetics: Continued chemical modification to improve the bioavailability, metabolic stability, and safety profiles of quinoline-based drug candidates will be crucial for translating preclinical success into clinical therapies.

The enduring legacy and continued evolution of quinoline-based compounds ensure that this simple heterocyclic system will remain a central focus of drug discovery and development for years to come.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmphs.com [ijmphs.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. mdpi.com [mdpi.com]

- 17. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. researchgate.net [researchgate.net]

- 26. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Journey of a Privileged Scaffold: An In-depth Technical Guide to 7-Bromo-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a ubiquitous and privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This in-depth technical guide focuses on a specific, valuable derivative: 7-Bromo-4-methoxyquinoline. While a singular moment of "discovery" for this compound is not prominently documented, its existence is a logical and strategic outcome of the rich history of quinoline synthesis and the relentless pursuit of novel bioactive molecules. This guide provides a comprehensive exploration of the historical context of quinoline synthesis, a detailed, plausible synthetic pathway to this compound, its physicochemical properties, and its potential applications in modern drug discovery.

Introduction: The Enduring Legacy of the Quinoline Scaffold

First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline has since established itself as a cornerstone of heterocyclic chemistry.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial presentation of various functional groups, enabling diverse interactions with biological targets. This has led to the development of a vast library of quinoline-based compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 7-position and a methoxy group at the 4-position, as in this compound, creates a molecule with distinct electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.

Historical Context: The Classic Routes to the Quinoline Core

The synthesis of the quinoline ring system has been a subject of intense study for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry.[4] Understanding these classical methods provides a crucial foundation for appreciating the synthesis of complex derivatives like this compound.

-

The Skraup Synthesis (1880): One of the earliest and most direct methods, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene).[4] While effective for producing unsubstituted or simply substituted quinolines, the reaction is often highly exothermic and can be difficult to control.

-

The Conrad-Limpach Synthesis: This method provides a route to 4-hydroxyquinolines (4-quinolinones) through the condensation of an aniline with a β-ketoester. This is a particularly relevant pathway for the synthesis of precursors to this compound.

-

The Gould-Jacobs Reaction: Similar to the Conrad-Limpach synthesis, the Gould-Jacobs reaction utilizes an aniline and ethyl ethoxymethylenemalonate to construct the 4-hydroxyquinoline scaffold.

These foundational methods, among others, have been refined and adapted over the years, enabling the synthesis of a vast array of substituted quinolines. The preparation of this compound logically follows from the synthesis of a 7-bromo-substituted 4-hydroxyquinoline intermediate, a product accessible through these classical routes.

Synthetic Pathway to this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that relies on established and reliable chemical transformations. The most logical and commonly employed route involves the initial construction of the 7-bromo-4-hydroxyquinoline core, followed by chlorination and subsequent nucleophilic substitution to introduce the methoxy group.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

The journey begins with the synthesis of the key intermediate, 7-bromo-4-hydroxyquinoline. A plausible and efficient method for this is a variation of the Conrad-Limpach or Gould-Jacobs reaction, starting from 3-bromoaniline.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-bromoaniline is reacted with diethyl malonate in the presence of a high-boiling point solvent, such as diphenyl ether.

-

Condensation: The mixture is heated to approximately 140-150 °C to facilitate the initial condensation reaction, forming the corresponding anilinomalonate intermediate.

-

Cyclization: The temperature is then raised to around 250 °C to induce thermal cyclization. This step results in the formation of the quinoline ring system.

-

Work-up and Isolation: After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and can be further purified by recrystallization to yield 7-bromo-4-hydroxyquinoline.

Step 2: Chlorination of 7-Bromo-4-hydroxyquinoline to 7-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is then converted to a more reactive chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.

Protocol:

-

Reaction Setup: 7-Bromo-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-bromo-4-chloroquinoline.

Step 3: Nucleophilic Aromatic Substitution to Yield this compound

The final step involves the displacement of the chloro group at the 4-position with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol:

-

Reaction Setup: 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent, such as methanol.

-

Nucleophile Addition: Sodium methoxide (a solution in methanol or generated in situ from sodium metal and methanol) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product. Purification by column chromatography or recrystallization provides the final this compound.

References

An In-depth Technical Guide to Quinoline Derivatives in Medicinal Chemistry

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] From the historic antimalarial quinine to modern targeted anticancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activity.[1][2] This technical guide provides an in-depth exploration of the quinoline core for researchers, scientists, and drug development professionals. We will dissect its mechanisms of action, explore critical structure-activity relationships (SAR), detail established and modern synthetic methodologies, and provide validated protocols for biological evaluation. The aim is to furnish a comprehensive resource that not only informs but also inspires the rational design of next-generation quinoline-based therapeutics.

The Quinoline Core: A Privileged Scaffold

Quinoline, or 1-benzazine, consists of a benzene ring fused to a pyridine ring.[5][6] This fusion creates a unique electronic landscape, characterized by an electron-deficient pyridine ring and an electron-rich benzene ring. This inherent polarity, combined with the planarity of the ring system, allows quinoline derivatives to engage in a variety of non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions. These interactions are fundamental to their diverse pharmacological profiles, which span anticancer, antimalarial, antimicrobial, anti-inflammatory, and cardiovascular activities.[7][8][9][10]

The versatility of the quinoline scaffold is further enhanced by the accessibility of multiple positions for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Over the last quarter-century, the U.S. Food and Drug Administration (FDA) has approved 11 new molecular entities (NMEs) featuring a quinoline core, the majority of which are indicated for various cancers.[1][11]

Caption: Numbered core structure of the quinoline scaffold.

Key Mechanisms of Action

The therapeutic efficacy of quinoline derivatives stems from their ability to interact with a multitude of biological targets. The specific mechanism is highly dependent on the substitution pattern around the core scaffold.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoline ring is ideally suited for intercalation between the base pairs of DNA. This physical insertion distorts the DNA helix, interfering with critical cellular processes like replication and transcription.[5][12] Several quinoline-based anticancer agents, such as doxorubicin and mitoxantrone, function through this mechanism.[5][12]

Furthermore, this DNA distortion can trap topoisomerase enzymes, which are responsible for managing DNA topology during replication. By stabilizing the DNA-topoisomerase complex, these drugs lead to double-strand breaks and ultimately trigger apoptosis (programmed cell death).[12][13]

Kinase Inhibition

Protein kinases are a major class of enzymes that regulate a vast number of cellular signaling pathways.[14] Dysregulation of kinase activity is a hallmark of many cancers.[14][15] Quinoline derivatives have emerged as potent kinase inhibitors, with several approved for clinical use.[16][17] For instance, Bosutinib is a dual Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia, while Lenvatinib targets Vascular Endothelial Growth Factor Receptors (VEGFR) in thyroid cancers.[8][16] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive tumor growth and proliferation.[8][18]

Caption: Mechanism of quinoline-based kinase inhibitors.

Inhibition of Heme Polymerization (Antimalarial)

The antimalarial activity of classic quinoline drugs like chloroquine and quinine is a fascinating example of exploiting a pathogen's unique biology.[19][20] The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic heme.[21][22] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[21][23]

Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic food vacuole.[19][22] There, they are proposed to cap the growing faces of hemozoin crystals, preventing further polymerization.[23] This leads to a buildup of toxic free heme, which generates reactive oxygen species and ultimately kills the parasite.[21][22]

Structure-Activity Relationships (SAR)

The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. A deep understanding of SAR is critical for rational drug design.

SAR of Anticancer Quinoline Derivatives

| Position | Common Substituents | Resulting Activity / Rationale | Key Examples |

| C2 | Aryl, Heteroaryl groups | Often crucial for kinase selectivity. Can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.[12] | Bosutinib, Neratinib |

| C4 | Anilino, Aminoalkoxy groups | Can modulate solubility and cell permeability. The amino group can act as a hydrogen bond donor, crucial for anchoring in target proteins.[5] | Lenvatinib, Cabozantinib |

| C6, C7 | Methoxy, Halogen, Piperazine | These positions are frequently modified to tune pharmacokinetic properties (ADME). Halogens can enhance binding affinity through halogen bonding.[24][25] | Bosutinib (C7-piperazine), Lenvatinib (C7-methoxy) |

| C8 | Hydroxy, Sulfonamide | Introduction of polar groups can improve solubility. The 8-hydroxyquinoline motif is a well-known metal chelator, a property exploited in some anticancer strategies.[12] | Mitapivat (C8-sulfonamide) |

SAR of Antimalarial 4-Aminoquinolines

For 4-aminoquinolines like chloroquine, the SAR is well-defined:

-

7-Chloro Group: An electron-withdrawing group at the C7 position is essential for high antimalarial potency.[26] This is a common structural feature in drugs like chloroquine and amodiaquine.[26]

-

4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the C4 position is critical for activity.[26] This side chain is believed to be crucial for accumulating the drug in the parasite's food vacuole and interacting with heme. The length of the carbon chain (typically 2-5 carbons) between the two nitrogen atoms is optimal for activity.[26]

-

C8 Position: Substitution at the C8 position, for instance with a methyl group, generally leads to a loss of activity.[26]

Caption: General structure-activity relationship map for quinoline derivatives.

Synthesis of the Quinoline Core

The construction of the quinoline ring system has been a subject of intense study for over a century, leading to a rich collection of named reactions. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Classical Named Reactions

-

Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[27][28][29] The reaction proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation.[28][29]

-

Rationale: While robust, this reaction can be highly exothermic and is often limited by the harsh acidic conditions and the availability of substituted anilines. It is best suited for the synthesis of unsubstituted or simply substituted quinolines.

-

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[28][30] The reaction is typically catalyzed by an acid or a base.[30]

-

Rationale: The Friedländer synthesis is highly convergent and offers excellent control over the substitution pattern, particularly at the C2 and C3 positions. Its primary limitation is the accessibility of the required 2-aminoaryl carbonyl precursors.[30]

-

-

Combes Synthesis: This reaction forms 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by acid-catalyzed cyclization.[27][28]

-

Rationale: This is a reliable method for accessing 2,4-dialkyl or 2,4-diaryl quinolines. The choice of β-diketone directly dictates the substituents at these positions.

-

Modern Synthetic Approaches

Recent years have seen the development of more efficient and environmentally benign methods, often utilizing transition-metal catalysis.[31][32][33]

-

Catalytic C-H Activation/Annulation: These strategies involve the direct coupling of anilines with various partners like alkynes or alcohols, where a transition metal catalyst (e.g., Palladium, Copper, Cobalt) facilitates the formation of the pyridine ring through C-H bond activation and subsequent cyclization.[31][34]

-

Rationale: These methods offer high atom economy and can often be performed under milder conditions than classical syntheses. They provide novel pathways to access complex quinoline structures that are difficult to prepare using traditional routes.

-

Experimental Protocols

Scientific integrity requires reproducible and well-described methodologies. Here, we provide step-by-step protocols for a representative synthesis and a key biological assay.

Protocol: Microwave-Assisted Friedländer Synthesis of a 2-Substituted Quinoline

This protocol describes a green chemistry approach to the Friedländer synthesis, utilizing microwave irradiation to accelerate the reaction.[32]

Materials:

-

2-Aminobenzophenone (1 mmol)

-

Acetophenone (1.2 mmol)

-

p-Toluenesulfonic acid (p-TSA) (20 mol%)

-

Ethanol (5 mL)

-

Microwave reactor with sealed reaction vessels

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-aminobenzophenone (1 mmol), acetophenone (1.2 mmol), and p-TSA (0.2 mmol).

-

Solvent Addition: Add 5 mL of ethanol to the vessel and seal it securely.

-

Causality Insight: Ethanol is chosen as a relatively green solvent that effectively dissolves the reactants, ensuring a homogeneous reaction mixture. p-TSA is a solid acid catalyst that is easy to handle and effectively promotes the condensation and cyclization steps.

-

-

Microwave Irradiation: Place the sealed vessel in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.

-

Causality Insight: Microwave heating dramatically reduces the reaction time compared to conventional heating by efficiently and uniformly transferring energy to the polar solvent and reactants, thus accelerating the rate-limiting cyclization and dehydration steps.

-

-

Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting materials.

-

Workup and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol/water to yield the pure 2-phenyl-4-phenylquinoline product.

Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][35] It is a standard preliminary screening method for anticancer agents.[14][36][37]

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Quinoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in a complete growth medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Causality Insight: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT dye, converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

Future Perspectives

The journey of quinoline in medicinal chemistry is far from over. Future research will likely focus on several key areas:

-

Targeted Therapies: The development of highly selective quinoline derivatives that target specific mutations or proteins in a patient's tumor will be a major focus, advancing the field of personalized medicine.

-

Hybrid Molecules: The design of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to create multi-target agents or to overcome drug resistance.[15]

-

Green Synthesis: The continued development of environmentally friendly, efficient, and scalable synthetic routes will be crucial for the sustainable production of quinoline-based drugs.[32][33]

The quinoline scaffold, with its proven track record and immense chemical tractability, will undoubtedly continue to be a source of inspiration and a foundation for the discovery of novel therapeutics that address pressing global health challenges.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. benthamscience.com [benthamscience.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. ijmphs.com [ijmphs.com]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]